molecular formula C7H14O2S B8731474 Ethyl (isopropylthio)acetate CAS No. 89794-70-7

Ethyl (isopropylthio)acetate

Cat. No. B8731474
Key on ui cas rn: 89794-70-7
M. Wt: 162.25 g/mol
InChI Key: PPMUCFDUTIQTKE-UHFFFAOYSA-N
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Patent
US04857507

Procedure details

To sodium (4.2 g, 0.18 mol) in ethanol (100 mL) was added 2mercaptopropane (20 mL), 0.21 mol) followed by ethyl bromoacetate (10 mL, 0.090 mol). The mixture was stirred for 12 hours, concentrated, partitioned between ether and water and washed with water. The organic phase was dried over MgSO4, evaporated and distilled to afford the desired product. B.P. 58°-62° C. (1 mm).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[SH:2][CH:3]([CH3:5])[CH3:4].Br[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C>[CH3:4][CH:3]([S:2][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
SC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(C)SCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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